1-(Methylpropyl)benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

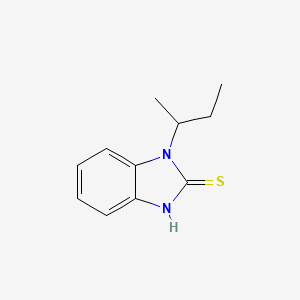

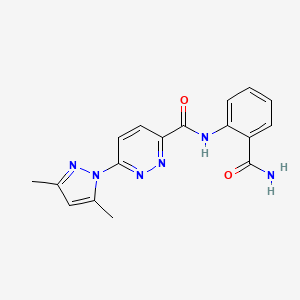

“1-(Methylpropyl)benzimidazole-2-thiol” is a heterocyclic compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . It is part of the benzimidazole family, which is a key heterocycle in therapeutic chemistry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide in the presence of ethyl alcohol and water . Another method involves the reaction of benzene-1,2-diamine with thiophosgene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring fused with a thiol group . The benzimidazole ring contains two nitrogen atoms at adjacent positions .

Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, have been reported to exhibit various chemical reactions. For instance, they can undergo addition reactions . They can also react with various free radicals .

Physical and Chemical Properties Analysis

“this compound” has a melting point of 193-197 °C . It is also reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Mechanism of Action

Target of Action

The primary target of 1-(Methylpropyl)benzimidazole-2-thiol is thioredoxin-1 (Trx-1) . Trx-1 is a small redox protein that plays a crucial role in reducing disulfides and maintaining the cellular redox environment . Additionally, benzimidazole derivatives are known to act as corrosion inhibitors for various metals .

Mode of Action

This compound acts as a reversible inhibitor of the Trx-1 system . It may also cause a slow irreversible thioalkylation of Trx-1 . In the context of corrosion inhibition, benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

The compound’s interaction with Trx-1 affects the disulfide reduction of certain proteins . For instance, it inhibits the Trx1-dependent disulfide reduction of gp120, a glycoprotein involved in the entry of HIV-1 into host cells . The compound also inhibits microtubule polymerization and the formation of acetylated microtubules, activities shown to be required for HIV-1 life cycle propagation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

The inhibition of Trx-1 by this compound can impede HIV-1 infection in certain cells . In the presence of this compound, no virus was detected inside the cells . As a corrosion inhibitor, it decreases the rate of attack by the environment on metals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Benzimidazoles are known to be metabolized by multiple polymorphic cytochrome P450 enzymes .

Properties

IUPAC Name |

3-butan-2-yl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMGTBLINHVYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)

![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)

![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)

![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)